molecular formula C18H14ClF3N4O2S B2420377 4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol CAS No. 828286-00-6

4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2420377
CAS No.: 828286-00-6
M. Wt: 442.84
InChI Key: IPZIADRGVPQARS-NUGSKGIGSA-N
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Description

4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C18H14ClF3N4O2S and its molecular weight is 442.84. The purity is usually 95%.
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Biological Activity

The compound 4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine based on various studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-(trifluoromethyl)-1,2,4-triazole-3-thiol with appropriate aldehydes under acidic conditions. The resulting Schiff base formation leads to the target compound. The detailed synthetic pathway is crucial for understanding its structure-activity relationship.

Antimicrobial Activity

Numerous studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown moderate to high activity against various bacterial strains. The presence of the triazole ring is critical in enhancing the pharmacological profile of these compounds.

CompoundActivityTested Strains
4aModerateE. coli, S. aureus
6aHighP. aeruginosa
3bSignificantC. albicans

In one study, derivatives were screened for their antimicrobial efficacy and showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi .

Antioxidant Activity

Triazole-thiosemicarbazide derivatives have been noted for their antioxidant properties. Compounds containing thiol groups exhibit enhanced radical scavenging abilities due to their capacity to donate hydrogen atoms . This property is particularly beneficial in preventing oxidative stress-related diseases.

Analgesic and Anti-pyretic Activity

Recent research has indicated that certain triazole derivatives possess analgesic and anti-pyretic effects comparable to standard drugs like analgin and aspirin. In animal models, specific derivatives exhibited significant pain relief and fever reduction .

CompoundAnalgesic ActivityAnti-pyretic Activity
3bComparable to analginComparable to aspirin
3eModerateSignificant

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole-thiol compounds against resistant bacterial strains. The results indicated that the target compound exhibited notable inhibitory effects on NDM-1 producing bacteria, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests against various cancer cell lines (e.g., MDA-MB-231) revealed that the synthesized triazole derivatives showed low toxicity towards normal cells while maintaining significant activity against tumor cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.

The biological activity of triazole derivatives is often attributed to their ability to interact with biological targets such as enzymes and receptors. The presence of the thiol group enhances their reactivity and binding affinity to target sites, which can lead to improved therapeutic outcomes.

Properties

IUPAC Name

4-[(E)-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N4O2S/c1-27-15-7-2-11(8-12(15)10-28-14-5-3-13(19)4-6-14)9-23-26-16(18(20,21)22)24-25-17(26)29/h2-9H,10H2,1H3,(H,25,29)/b23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZIADRGVPQARS-NUGSKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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